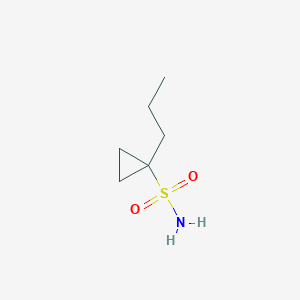

1-Propylcyclopropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2-5H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVZQFKEWTYPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonamide Functional Groups in Advanced Organic Synthesis

The sulfonamide functional group, with the general structure R−S(=O)₂−NR₂, is a cornerstone in the landscape of organic synthesis and medicinal chemistry. wikipedia.orgresearchgate.net It is an organosulfur group composed of a sulfonyl group attached to an amine group. wikipedia.org Historically, sulfonamides, or 'sulfa drugs', were the first class of antimicrobial agents to be widely used, revolutionizing medicine before the era of penicillin. ajchem-b.com

In contemporary organic synthesis, the sulfonamide group is valued for several key attributes:

Chemical Stability: Sulfonamides are generally robust and resistant to metabolic degradation by common enzymes, a feature that makes them attractive in drug design. researchgate.netresearchgate.net Their stability contrasts with the more labile nature of amide bonds in mammalian systems. researchgate.net

Synthetic Utility: The formation of a sulfonamide is a classic method for converting an amine into a crystalline derivative, which can be easily identified by its melting point. wikipedia.org The standard laboratory preparation involves the reaction of a sulfonyl chloride with an amine. wikipedia.orgorganic-chemistry.org This reactivity also makes them useful as protecting groups for amines in multi-step syntheses. wisdomlib.org

Structural Role: Due to its three-dimensional structure, polarity, and hydrogen-bonding capabilities, the sulfonamide moiety is considered a privileged functional group in the design of bioactive molecules. researchgate.netnih.gov It can act as an isostere for a carboxylic acid group, as seen in the mechanism of sulfonamide antibacterials. researchgate.net The rigidity of the functional group often results in crystalline compounds. wikipedia.org

These characteristics ensure that the sulfonamide group remains a vital building block for creating a wide array of pharmaceuticals and functional organic materials. ajchem-b.com

The Cyclopropane Moiety As a Strain Release Activated Synthon in Chemical Transformations

The cyclopropane (B1198618) ring, a three-membered carbocycle with the molecular formula C₃H₆, is a unique structural unit in organic chemistry. nih.gov Its defining feature is significant ring strain, a consequence of the compressed C-C-C bond angles (60°) compared to the ideal 109.5° for sp³-hybridized carbon atoms. nih.govfiveable.me This inherent strain makes cyclopropanes highly reactive and valuable as "strain-release activated synthons." acs.org

The stored energy in the cyclopropane ring can be released through ring-opening reactions, providing a powerful tool for chemical transformations. nih.govslideshare.net These reactions can be initiated by various means, including electrophiles, nucleophiles, or radical processes, to generate linear products with diverse functional groups. nih.govacs.orgrsc.org For instance, donor-acceptor (D-A) cyclopropanes are widely used in enantioselective ring-opening and annulation reactions to produce valuable structures like γ-aminobutyric acid (GABA) derivatives. acs.org

The unique electronic nature and reactivity of the cyclopropane ring have made it a crucial building block in the synthesis of complex molecules. rsc.org Its incorporation into drug molecules can enhance metabolic stability and influence molecular conformation to improve target binding. rsc.org The ability to participate in these transformations makes the cyclopropane moiety a versatile intermediate for constructing more intricate molecular frameworks. fiveable.me

Overview of Substituted Cyclopropylsulfonamide Scaffolds in Chemical Research

Strategies for Constructing the Cyclopropane Ring System

The formation of the strained three-membered cyclopropane ring is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this, primarily involving either the closure of a linear precursor or the direct cyclopropanation of a suitable substrate.

Ring-Closing Reactions of Precursor Chains (e.g., from chloropropane sulfonyl chloride)

One prominent method for constructing the cyclopropane ring is through the intramolecular cyclization of a linear precursor. A common starting material for this approach is 3-chloropropane sulfonyl chloride. google.comgoogle.com The synthesis proceeds through a multi-step sequence without the need for isolating intermediates, which is advantageous for scalability.

The typical reaction pathway involves:

Alkylation: 3-chloropropane sulfonyl chloride is reacted with an amine, such as tert-butylamine, in a suitable solvent like toluene. google.com This reaction forms the corresponding N-substituted-(3-chloro)propyl sulfonamide. google.com

Cyclization: The resulting chloropropyl sulfonamide is then treated with a strong base, commonly an n-alkyllithium reagent like n-butyllithium, to induce ring closure. google.com This step yields the N-protected cyclopropane sulfonamide.

Deprotection: The protecting group, for instance, the tert-butyl group, is subsequently cleaved using an acid, such as formic acid, to yield the final cyclopropyl (B3062369) sulfonamide. google.comgoogle.com

Cyclopropanation Reactions Utilizing Sulfonamide Precursors

An alternative to ring-closing reactions is the direct cyclopropanation of an alkene. The Simmons-Smith reaction and its modifications are widely used for converting alkenes into cyclopropanes with high stereospecificity. mdpi.compurdue.edu This reaction typically involves a zinc carbenoid, which delivers a methylene (B1212753) unit to the double bond. purdue.edu While highly effective for many substrates, the traditional Simmons-Smith reaction can be inefficient for electron-deficient olefins. purdue.edunih.gov

More advanced methods utilize transition metal catalysts, such as rhodium organic-chemistry.orgwikipedia.org and cobalt purdue.edu, to facilitate the cyclopropanation. These metal-catalyzed reactions can offer broader substrate scope and improved efficiency. For instance, rhodium-catalyzed reactions of diazo compounds with olefins are a common way to form cyclopropanes. wikipedia.org Cobalt-catalyzed reductive cyclopropanations have been developed to address the limitations of zinc carbenoids, particularly with electron-deficient alkenes. purdue.edu

In the context of synthesizing sulfonamide-containing cyclopropanes, a strategy could involve the cyclopropanation of an α,β-unsaturated compound that already contains a sulfonamide or a precursor to it. cas.cn For example, the reaction of an α,β-unsaturated Weinreb amide with a sulfonimidoyl reagent can produce (sulfonimidoyl)cyclopropanes in good to excellent yields and diastereoselectivities. cas.cn

Strategies for Introducing the Sulfonamide Moiety

The introduction of the sulfonamide functional group is another key aspect of the synthesis. This can be achieved either by forming the sulfonamide bond on a pre-existing cyclopropyl sulfonyl chloride or by constructing the sulfonamide from other sulfur-containing precursors.

Coupling of Cyclopropyl Sulfonyl Chlorides with Amines

The most direct and widely used method for forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comsigmaaldrich.commdpi.com In the case of this compound, this would involve the coupling of 1-propylcyclopropane-1-sulfonyl chloride with ammonia (B1221849) or a protected amine.

The general reaction involves treating the sulfonyl chloride with the amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. cbijournal.commdpi.com This reaction is typically efficient and proceeds under mild conditions. For example, the reaction of cyclopropanesulfonyl chloride with ammonia in tetrahydrofuran (B95107) (THF) has been reported to give cyclopropyl sulfonamide in 100% yield. The versatility of this method allows for the synthesis of a wide variety of sulfonamides by simply changing the amine coupling partner. cbijournal.comsigmaaldrich.com

Alternative Sulfonamide Formation from Sulfonic Acids or Salts

While the use of sulfonyl chlorides is prevalent, methods have been developed to synthesize sulfonamides directly from sulfonic acids or their salts, avoiding the often harsh conditions required to prepare sulfonyl chlorides. organic-chemistry.orgnih.gov

One such method involves the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate as a reagent. nih.gov Another approach utilizes microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines, demonstrating good functional group tolerance and high yields. organic-chemistry.org These methods offer a more direct route to sulfonamides from readily available starting materials.

Metal-Catalyzed Sulfonamidation Approaches

Recent advances in organic synthesis have led to the development of metal-catalyzed methods for sulfonamide formation. These approaches can offer improved efficiency, selectivity, and functional group tolerance. nih.govjsynthchem.com

Palladium-catalyzed Suzuki-Miyaura coupling has been employed in a three-component synthesis of sulfonamides. rsc.org In this process, sulfamoyl chlorides, generated in situ from an amine and sulfuric chloride, are coupled with boronic acids. rsc.org Copper-based catalysts have also proven effective for the synthesis of N-aryl sulfonamides from various primary sulfonamide derivatives and boronic acids, offering advantages such as low cost and toxicity. jsynthchem.com

Furthermore, copper-catalyzed ligand-to-metal charge transfer (LMCT) has been leveraged to convert aromatic carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot process to form sulfonamides. nih.govprinceton.edu This strategy allows for the synthesis of sulfonamides from the same starting materials typically used for amide couplings. nih.govprinceton.edu

Convergent and Multi-Component Synthetic Pathways

One-pot or "telescoped" syntheses, where sequential reactions are performed in a single reactor without the isolation of intermediates, offer significant advantages in terms of time, cost, and environmental impact. For the synthesis of the core cyclopropyl sulfonamide structure, a notable one-pot process has been developed that proceeds through the formation and subsequent cyclization of a linear precursor. google.comgoogle.com

This process for the parent cyclopropyl sulfonamide involves three key transformations in a single sequence:

Sulfonylation: The synthesis begins with the reaction of 3-chloropropane sulfonyl chloride with a protected amine, typically tert-butylamine, in the presence of a base like triethylamine. This step forms the intermediate N-tert-butyl-(3-chloro)propyl sulfonamide. google.comgoogle.com

Intramolecular Cyclization: Without isolating the chlorinated intermediate, a strong base is introduced to induce an intramolecular nucleophilic substitution, forming the cyclopropane ring. n-Alkyllithium reagents, such as n-butyl lithium, are effective for this ring-closing step, which is typically performed at low temperatures in a mixed solvent system. google.comgoogle.com

Deprotection: The final step is the cleavage of the tert-butyl protecting group to unveil the primary sulfonamide. This is achieved by adding acid to the reaction mixture.

This streamlined process avoids the purification of intermediates, which improves yield and reduces solvent waste. google.com While initially developed for the unsubstituted cyclopropyl sulfonamide, this methodology is adaptable for the synthesis of derivatives like this compound by starting with a suitably substituted chloropropane sulfonyl chloride.

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Sulfonylation | 3-chloropropane sulfonyl chloride, tert-butylamine, triethylamine, Toluene, 0-20°C | Formation of N-tert-butyl-(3-chloro)propyl sulfonamide intermediate. | google.com, google.com |

| 2. Cyclization | n-Butyl lithium, Tetrahydrofuran/Toluene, -70°C to -20°C | Intramolecular ring closure to form the N-tert-butyl cyclopropane sulfonamide. | google.com, google.com |

| 3. Deprotection | Formic acid, 60-100°C | Cleavage of the tert-butyl protecting group to yield the final primary sulfonamide. | google.com, google.com |

Other contemporary one-pot strategies for sulfonamide synthesis could also be adapted. For instance, methods that construct sulfonamides from carboxylic acids and amines via a decarboxylative halosulfonylation offer a convergent pathway. nih.govacs.orgresearchgate.net In a hypothetical application to the target molecule, 1-propylcyclopropanecarboxylic acid could be converted in situ to a sulfonyl chloride and subsequently reacted with an ammonia source in a one-pot sequence. nih.gov Similarly, palladium-catalyzed methods using a sulfur dioxide surrogate like DABSO could couple a 1-propylcyclopropyl halide or boronic acid with an amine source to form the desired sulfonamide. organic-chemistry.org

Tandem reactions, where a single set of reagents initiates a cascade of transformations to build a complex scaffold, represent a pinnacle of synthetic elegance and efficiency. While a specific tandem reaction for this compound is not prominently documented, established principles of cyclopropane synthesis can be used to devise plausible routes.

One such approach is based on a tandem oxidation-cyclopropanation sequence starting from an allylic alcohol. acs.org This strategy involves the in-situ oxidation of an allylic alcohol to an α,β-unsaturated carbonyl compound, which is then immediately trapped by a suitable nucleophile to form the cyclopropane ring.

A hypothetical tandem route to a precursor of this compound could be envisioned as follows:

Starting Material: 2-Propyl-2-propen-1-ol.

Tandem Process:

Oxidation: Oxidation of the allylic alcohol with an agent like manganese dioxide (MnO₂) generates the intermediate α,β-unsaturated aldehyde, 2-propylacrolein, in situ.

Conjugate Addition/Cyclization: A sulfur ylide bearing a protected sulfonamide group could then act as a nucleophile. The ylide would undergo a 1,4-conjugate addition (Michael addition) to the unsaturated aldehyde, followed by an intramolecular cyclization to furnish the 1-propylcyclopropane ring, with the sulfonamide and an aldehyde group attached to the ring.

This type of reaction elegantly combines C-C bond formation and ring construction in a single, highly controlled operation. acs.org Another powerful tandem strategy involves the conjugate addition of an organometallic reagent to an enone followed by cyclopropanation. nih.gov These methods highlight the potential for creating the substituted cyclopropane core through sophisticated, multi-bond-forming cascades.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to sulfonamide synthesis. sci-hub.setandfonline.com

In the context of the one-pot synthesis of cyclopropyl sulfonamide, a key green improvement is the replacement of trifluoroacetic acid with formic acid for the deprotection step. google.com Formic acid is less corrosive and environmentally persistent than trifluoroacetic acid. Further sustainability can be achieved by optimizing the entire synthetic route.

Key green strategies applicable to the synthesis include:

Use of Aqueous Media: Traditional sulfonamide synthesis often relies on chlorinated organic solvents. Facile and high-yielding methods have been developed that use water as the solvent, often with dynamic pH control to drive the reaction, eliminating the need for organic bases. rsc.org Product isolation frequently involves simple filtration after acidification. rsc.org

Solvent-Free Mechanochemistry: A mechanochemical approach using a ball mill can drive the reaction between disulfides and amines to form sulfonamides without any solvent. rsc.org This "neat" reaction condition represents a significant step towards minimizing solvent-related waste. rsc.org

Alternative Reagents: The classic use of sulfonyl chlorides can be circumvented by employing more stable and less hazardous starting materials. Sustainable methods include the synthesis from sodium sulfinate and nitroarenes in water or the use of triarylbismuthines with sodium metabisulfite (B1197395) in deep eutectic solvents (DES). researchgate.netresearchgate.net

| Synthetic Step | Traditional Approach | Green/Sustainable Alternative | Advantage of Green Approach | Reference |

| Solvent | Dichloromethane, Toluene, DMF | Water, PEG-400, Deep Eutectic Solvents, or Solvent-Free (Mechanochemistry) | Reduced toxicity, waste, and environmental impact. | sci-hub.se, rsc.org, rsc.org, researchgate.net |

| Sulfur Source | Sulfonyl Chlorides | Sodium Sulfinate, DABSO, Disulfides | More stable, less hazardous starting materials; avoids corrosive byproducts. | researchgate.net, organic-chemistry.org |

| Base | Organic bases (e.g., pyridine, triethylamine) in excess | Inorganic bases (e.g., K₂CO₃, Na₂CO₃) or catalyst-free systems in water. | Avoids toxic and hard-to-remove organic bases. | sci-hub.se, rsc.org |

| Deprotection | Trifluoroacetic Acid (TFA) | Formic Acid | Less corrosive, less environmentally persistent, and more cost-effective. | google.com |

By integrating these advanced convergent, tandem, and green methodologies, the synthesis of complex molecules like this compound can be achieved with greater efficiency, precision, and environmental responsibility.

Cyclopropane Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to a variety of ring-opening reactions. youtube.com These transformations are driven by the release of this strain energy and can be initiated through several distinct mechanistic pathways.

Mechanistic Pathways: Electrophilic, Nucleophilic, and Radical Initiated Processes

The opening of the cyclopropane ring can be triggered by electrophiles, nucleophiles, or radical species. youtube.com

Electrophilic Addition: In the presence of an electrophile, such as a proton from an acid, the cyclopropane ring can be attacked. This initial step typically leads to the formation of a carbocationic intermediate. youtube.comstackexchange.com The regioselectivity of this process is often governed by the stability of the resulting carbocation, with the positive charge preferentially forming on the more substituted carbon atom. youtube.com Subsequent reaction with a nucleophile completes the addition process, resulting in a 1,3-difunctionalized acyclic product. youtube.com

Nucleophilic Ring Opening: Cyclopropanes bearing electron-withdrawing groups, such as the sulfonamide in this compound, are considered "electrophilic cyclopropanes". acs.org These activated rings can be attacked by nucleophiles, leading to ring cleavage. youtube.comacs.org This process is particularly effective in what are known as donor-acceptor (D-A) cyclopropanes, where the sulfonamide acts as the acceptor group. rsc.orgacs.org The reaction often proceeds through a zwitterionic intermediate. rsc.org

Radical-Initiated Ring Opening: The cyclopropane ring can also be opened via a radical mechanism. beilstein-journals.orgnih.govstackexchange.com This process typically involves the generation of a radical species that adds to the cyclopropane ring, leading to a cyclopropylcarbinyl radical. nih.govucl.ac.uk This intermediate can then undergo rapid ring-opening to form a more stable, open-chain radical, which can then participate in further reactions. beilstein-journals.orgnih.govstackexchange.com The regioselectivity of the ring opening is dictated by the stability of the resulting radical intermediate. stackexchange.com

Metal-Catalyzed Ring-Opening Transformations (e.g., Gold, Silver, Tin, Palladium)

Various transition metals have been shown to effectively catalyze the ring-opening of cyclopropanes, including those bearing sulfonamide groups. researchgate.netnih.govnih.gov

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, are highly effective in activating alkynes and allenes for cyclization reactions that can involve cyclopropane moieties. nih.govrsc.orgacs.orgnih.govacs.org In the context of cyclopropyl-containing compounds, gold catalysts can facilitate complex cycloisomerization and tandem reactions. nih.govacs.orgacs.org These transformations often proceed through the formation of cyclopropyl gold carbene-like intermediates. acs.org

Silver Catalysis: While less common than gold or palladium, silver catalysts can also promote ring-opening reactions of cyclopropanes.

Tin Catalysis: Tin(II) triflate (Sn(OTf)₂) has been successfully employed as a catalyst for the 1,3-aminothiolation of donor-acceptor cyclopropanes, where a sulfonamide acts as the nucleophile. researchgate.net This reaction proceeds smoothly to yield the corresponding ring-opened products. researchgate.net

Palladium Catalysis: Palladium catalysts are widely used in organic synthesis and have been applied to the ring-opening of cyclopropanes. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.com Palladium(0)-catalyzed reactions can lead to the formation of various products depending on the reaction conditions and the nature of the starting material. nih.govrsc.orgresearchgate.net For instance, palladium-catalyzed reactions of cyclopropyl ketones can lead to the stereoselective formation of α,β-unsaturated ketones. researchgate.net

Formation and Reactivity of Zwitterionic, Carbocationic, and Radical Intermediates

The ring-opening of this compound and related compounds proceeds through various reactive intermediates that dictate the final product distribution.

Zwitterionic Intermediates: In reactions involving donor-acceptor cyclopropanes, the ring-opening process often generates a 1,3-dipolar zwitterionic intermediate. rsc.orgnih.gov This intermediate is characterized by a positive charge on one carbon and a negative charge on another, separated by a three-atom chain. The formation of these zwitterions is a key step in many formal cycloaddition reactions. rsc.org The stability and subsequent reactivity of these intermediates are influenced by the nature of the donor and acceptor groups. nih.govacs.org

Carbocationic Intermediates: As mentioned earlier, electrophilic attack on the cyclopropane ring leads to the formation of a carbocation. youtube.comstackexchange.com The stability of this carbocation is a crucial factor in determining the reaction pathway. youtube.comorganic-chemistry.org These carbocationic intermediates can be trapped by nucleophiles or undergo rearrangements to form more stable structures. stackexchange.comorganic-chemistry.org The use of strong Brønsted acids can facilitate the formation of these intermediates. rsc.org

Radical Intermediates: Radical-initiated ring-opening generates alkyl radical intermediates. beilstein-journals.orgnih.govnih.gov The stability of these radicals, often influenced by resonance or hyperconjugation, directs the regioselectivity of the ring-opening. stackexchange.com These radical intermediates can then undergo a variety of subsequent reactions, including intramolecular cyclization or reaction with other radical species. beilstein-journals.orgnih.govnih.gov

Application in Formal Cycloaddition Reactions (e.g., [2+3] cycloadditions)

Donor-acceptor cyclopropanes, like this compound, can act as 1,3-dipole synthons in formal cycloaddition reactions. Upon ring-opening to a zwitterionic intermediate, they can react with various dipolarophiles. For instance, they can participate in [2+3] cycloaddition reactions with activated alkenes or alkynes to form five-membered rings. nih.gov

1,3-Bifunctionalization Strategies via Ring Opening (e.g., aminochalcogenation, aminothiolation)

The ring-opening of donor-acceptor cyclopropanes provides a powerful strategy for the 1,3-bifunctionalization of a carbon chain. researchgate.netacs.org This involves the simultaneous introduction of two different functional groups at the 1- and 3-positions of the opened cyclopropane ring.

Aminochalcogenation: This strategy involves the addition of an amine (or amide, such as a sulfonamide) and a chalcogen (sulfur or selenium) across the cleaved cyclopropane ring. An example is the reaction of a donor-acceptor cyclopropane with a sulfonamide and an N-(phenylthio)succinimide or N-(phenylseleno)succinimide, catalyzed by a Lewis acid, to yield a 1,3-aminochalcogenated product. researchgate.net

Aminothiolation: A specific case of aminochalcogenation, 1,3-aminothiolation involves the introduction of an amino group and a thiol group. researchgate.netacs.org This can be achieved through a three-component reaction of a donor-acceptor cyclopropane, a sulfonamide, and a source of electrophilic sulfur. researchgate.net Lewis acids such as Yb(OTf)₃ have also been shown to catalyze the ring-opening 1,3-aminothiolation of donor-acceptor cyclopropanes using sulfenamides. acs.org

| Reaction Type | Catalyst/Reagent | Intermediate | Product |

| Electrophilic Ring Opening | Acid (e.g., HBr) | Carbocation | 1,3-Dihalopropane |

| Nucleophilic Ring Opening | Nucleophile (e.g., R₂CuLi) | Anion | Ring-opened product |

| Radical Ring Opening | Radical Initiator (e.g., AIBN) | Radical | Ring-opened product |

| Metal-Catalyzed Ring Opening | Pd(0), Au(I), Sn(OTf)₂ | Organometallic/Carbene | Varies (e.g., dienes, heterocycles) |

| 1,3-Aminothiolation | Sn(OTf)₂, Sulfonamide, N-(Arylthio)succinimide | Zwitterion | 1,3-Aminothiolated product |

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (R-SO₂-NR'R") is a robust and generally unreactive functional group. wikipedia.org Its presence significantly influences the electronic properties of the cyclopropane ring in this compound, acting as a strong electron-withdrawing group.

The N-H bond of a primary or secondary sulfonamide can be deprotonated by a base. The resulting sulfonamidate anion is a good nucleophile and can participate in various reactions. The sulfonamide group itself is generally stable to many reaction conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sulfonamide moiety. wikipedia.orgnih.govresearchgate.netmdpi.com

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen of this compound can undergo N-alkylation and N-acylation, which are fundamental transformations for this class of compounds. These reactions typically proceed by deprotonation of the sulfonamide with a suitable base to form a sulfonamidate anion, which then acts as a nucleophile.

N-Alkylation: The alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides. The reaction of primary sulfonamides can be catalyzed by systems like [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands. This "borrowing hydrogen" approach allows for the alkylation of primary sulfonamides with alcohols. The choice of base and solvent is crucial; for instance, the combination of trimethyl phosphate (B84403) (TMP) and Ca(OH)2 facilitates methylation under mild conditions.

N-Acylation: N-acylation transforms sulfonamides into N-acylsulfonamides, a class of compounds with significant biological activity. This can be accomplished using acylating agents like carboxylic acid anhydrides or acid chlorides. Bismuth(III) salts, such as BiCl3 and Bi(OTf)3, have been shown to be effective catalysts for these reactions, often proceeding rapidly under solvent-free conditions. usm.edu Another effective method involves the use of N-acylbenzotriazoles in the presence of a strong base like sodium hydride (NaH), which produces N-acylsulfonamides in high yields. usm.edu The general scheme for these reactions is presented below.

For this compound, the presence of the propyl group on the cyclopropane ring at the C1 position would be expected to exert steric hindrance, potentially influencing the rate and efficiency of these reactions compared to an unsubstituted cyclopropylsulfonamide.

Formation and Reactivity of N-Sulfonyliminium Ions

N-sulfonyliminium ions are reactive intermediates that can be generated from sulfonamides and aldehydes, typically under acidic conditions. These electrophilic species are key to various cyclization reactions for synthesizing nitrogen-containing heterocycles. nih.govnih.gov The formation is hypothesized to proceed via the condensation of the sulfonamide with an aldehyde, activated by a Lewis or Brønsted acid, to form a hemiaminal-like intermediate which then loses water to form the N-sulfonyliminium ion. nih.gov

Transition metal triflates, such as those of scandium(III), tin(II), and copper(II), have been shown to be effective Lewis acids for catalyzing these transformations, leading to the formation of piperidine (B6355638) and tetrahydroisoquinoline scaffolds. nih.govnih.gov

In the context of this compound, the formation of an N-sulfonyliminium ion would open up pathways for intramolecular reactions. The strained C-C bonds of the cyclopropane ring could potentially act as a nucleophile, attacking the iminium carbon to form novel bicyclic or ring-expanded products. However, this reactivity would compete with other potential reaction pathways, such as intermolecular reactions or rearrangements. The specific outcome would be highly dependent on the reaction conditions and the nature of the aldehyde used.

Stereochemical Aspects of Reactions Involving the Cyclopropane Sulfonamide System

The rigid, three-dimensional structure of the cyclopropane ring imparts significant stereochemical control over reactions involving this moiety.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

The synthesis of substituted cyclopropanes often allows for a high degree of diastereoselectivity. For example, cyclopropanation of alkenes with carbon pronucleophiles can proceed with high diastereoselectivity, affording complementary stereochemistry compared to conventional metal-catalyzed methods. nih.gov Control over diastereoselectivity in reactions of bromocyclopropanes has also been demonstrated through several means, including thermodynamic epimerization, steric control by bulky substituents, and the use of directing groups. nih.gov

Enantioselective synthesis of related cyclopropanone (B1606653) equivalents has been achieved through the α-hydroxylation of sulfonylcyclopropanes, highlighting the directing and stabilizing effect of the sulfonyl group. wikipedia.org These methods underscore the potential for achieving high levels of stereocontrol in reactions to synthesize or modify the this compound scaffold.

The following table shows examples of diastereoselective cyclopropanation reactions, illustrating the high levels of control achievable.

| Alkene Substrate | Pronucleophile | Diastereomeric Ratio (d.r.) | Reference |

| Styrene | Ethyl 2-cyanoacetate | >20:1 | nih.gov |

| 1-Octene | Malononitrile | >20:1 | nih.gov |

| Indene | Methyl 2-cyanoacetate | >20:1 | nih.gov |

Retention and Loss of Stereoinformation during Ring Opening

The ring opening of cyclopropanes is a key reaction pathway, and its stereochemical outcome is governed by orbital symmetry rules. The solvolytic ring-opening of cyclopropyl systems often proceeds in a disrotatory manner, as predicted by Woodward-Hoffmann rules for a cyclopropyl cation intermediate. nih.gov The direction of rotation is dictated by the stereochemistry of the leaving group; substituents cis to the leaving group typically rotate inward, while those trans to it rotate outward. nih.gov

In donor-acceptor cyclopropanes, ring-opening reactions with various nucleophiles can be promoted by Lewis acids. Studies on the 1,3-halochalcogenation of chiral donor-acceptor cyclopropanes have shown that the reaction can proceed with almost complete stereospecificity, indicating a high degree of retention or inversion of stereoinformation depending on the mechanism. For this compound, where the sulfonamide acts as an acceptor group, ring-opening reactions would be expected to follow these stereochemical principles, with the propyl group playing a significant role in directing the stereochemical fate of the products.

Influence of the Propyl Substituent on Reaction Kinetics and Selectivity

The propyl group at the C1 position of the cyclopropane ring, while seemingly a simple alkyl substituent, exerts both electronic and steric influences that can significantly affect the reactivity and selectivity of the molecule.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can influence the basicity and nucleophilicity of the adjacent sulfonamide nitrogen. The sulfonamide group itself is strongly electron-withdrawing, which reduces the basicity of the nitrogen lone pair. The net electronic character at the nitrogen is a balance of these opposing effects, which in turn dictates its reactivity in processes like N-alkylation and N-acylation.

Steric Effects: The steric bulk of the propyl group is perhaps its most significant contribution. In reactions involving the sulfonamide nitrogen, such as the base-induced rearrangement of N-alkyl arylsulfonamides, the size of the N-alkyl group plays a critical role. Larger alkyl groups can sterically hinder certain reaction pathways, such as cyclization, while favoring others, like rearrangement. wikipedia.org By analogy, the C1-propyl group in this compound would sterically shield one face of the molecule, influencing the trajectory of incoming reagents and potentially leading to enhanced facial selectivity in reactions at the cyclopropane ring or the sulfonyl group.

The table below, derived from studies on related arylsulfonamides, illustrates how the size of an alkyl group can dictate reaction pathways.

| N-Alkyl Group (R¹) | Migrating Group (R²) | Reaction Outcome | Reference |

| -CH₃ | -CO₂CH₃ | Competing Cyclization & Rearrangement | wikipedia.org |

| -CH(CH₃)₂ | -CO₂CH₃ | Favored Rearrangement | wikipedia.org |

| -CH₂CH(CH₃)₂ | -CO₂CH₃ | Favored Rearrangement | wikipedia.org |

Furthermore, studies on the reactivity of electrophilic cyclopropanes have shown that substituents on the ring can have a profound impact on reaction rates. nih.gov While often increasing steric hindrance, substituents can also activate the ring towards nucleophilic attack. nih.gov Therefore, the propyl group in this compound likely plays a dual role, sterically directing reactions while also modulating the electronic properties and inherent strain of the cyclopropane ring, thereby influencing both reaction kinetics and the selectivity of various transformations.

Computational and Theoretical Investigations into 1 Propylcyclopropane 1 Sulfonamide Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of 1-propylcyclopropane-1-sulfonamide. DFT methods provide a good balance between computational cost and accuracy for systems of this size, enabling detailed analysis of its electronic characteristics.

The electronic structure of this compound is dominated by the interplay between the strained cyclopropane (B1198618) ring, the flexible propyl chain, and the strongly electron-withdrawing sulfonamide group.

Bonding Analysis: The cyclopropane ring features "bent" or "banana" bonds, a consequence of the geometric constraint of the three-membered ring which enforces C-C-C bond angles of 60°. This is a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. As a result, the carbon-carbon bonds within the ring possess a higher degree of p-character than typical alkanes, making them weaker and more susceptible to ring-opening reactions. youtube.com The carbon-hydrogen bonds, conversely, have more s-character. youtube.com The sulfonamide group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and the cyclopropane ring. The S=O and S-N bonds are highly polarized due to the high electronegativity of oxygen and nitrogen.

Conformation Studies: The conformational landscape of this compound is determined by the rotation around the C-C bond connecting the propyl group and the C-S bond linking the sulfonamide moiety to the cyclopropane ring. Quantum chemical calculations can predict the relative energies of different conformers. nih.gov For instance, studies on similar molecules like cyclopropylmethylselenol have shown that specific conformers are energetically favored. nih.gov For this compound, calculations would likely explore the staggered and eclipsed conformations of the propyl group relative to the ring and the rotational orientation of the sulfonamide group to identify the global minimum energy structure.

A systematic study on N-heterocyclic arenesulfonamides using DFT has explored the possibility of sulfonamide-sulfonimide tautomerism. researchgate.net While the specific context is different, it highlights the capability of theoretical methods to investigate complex electronic behaviors within sulfonamide-containing compounds. researchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for a Cyclopropyl (B3062369) Sulfonamide System Note: This table represents typical values that would be obtained from a DFT calculation and are for illustrative purposes.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length (Å) | C1-C2 (ring) | 1.51 |

| C1-S | 1.80 | |

| S=O | 1.45 | |

| S-N | 1.65 | |

| **Bond Angle (°) ** | C1-C2-C3 (ring) | 60.0 |

| C2-C1-S | 118.5 | |

| O-S-O | 120.0 | |

| O-S-N | 108.0 |

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govosti.gov For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the highly electronegative oxygen atoms of the sulfonamide group, indicating these are prime sites for electrophilic attack. researchgate.net The nitrogen atom's lone pair would also contribute to this negative region. Conversely, regions of positive potential (typically blue) would be expected around the hydrogen atoms, particularly the N-H protons of the sulfonamide, making them susceptible to nucleophilic attack or deprotonation. osti.gov The cyclopropane ring itself presents a complex electrostatic profile, with electron density concentrated along the C-C bonds. nih.gov

Frontier Molecular Orbitals (FMO): FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: For this compound, the HOMO is likely to be localized on the cyclopropane ring, which acts as the primary electron donor due to the strain and p-character of its bonds.

LUMO: The LUMO is expected to be centered on the electron-withdrawing sulfonamide group, specifically on the antibonding orbitals associated with the S=O bonds.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. libretexts.org The interaction of the HOMO of a nucleophile with the LUMO of this compound, or the HOMO of the molecule with the LUMO of an electrophile, governs many of its reactions. libretexts.orgresearchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep mechanistic insights into how reactions proceed.

The inherent strain in the cyclopropane ring makes it susceptible to various ring-opening reactions. youtube.com Theoretical calculations can elucidate the mechanisms of these transformations.

Acid-Catalyzed Opening: In the presence of acid, the cyclopropane ring can be protonated. Kinetic and mechanistic studies on related cyclopropanes are consistent with an A-SE2 mechanism, involving a rate-determining protonation of the ring. marquette.edu Computational analysis would model the transition state for this proton transfer and the subsequent nucleophilic attack that opens the ring. The sulfonamide group, being electron-withdrawing, would likely direct the initial protonation to a specific carbon atom.

Cycloadditions: Donor-acceptor cyclopropanes readily undergo cycloaddition reactions. researchgate.net Although the this compound is not a classic donor-acceptor cyclopropane, its strained ring can participate in certain cycloadditions. Theoretical studies can model the concerted or stepwise nature of these reactions and predict their stereochemical outcomes.

Radical Opening: The cyclopropane ring can also be opened via a free-radical mechanism. youtube.com This would involve the initial attack of a radical species on the ring, leading to a ring-opened radical intermediate. DFT calculations can model the stability of these radical intermediates and the transition states leading to their formation.

Recent studies combining experiments and high-accuracy calculations have provided compelling evidence for the nature of the transition state in the ring-opening of the cyclopropyl cation. nih.gov Such advanced computational approaches could be applied to understand the fate of any cationic intermediates formed from this compound.

Sulfonamide Formation: The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in Computational studies can model this nucleophilic substitution reaction. The pathway would involve the nucleophilic attack of the amine on the electrophilic sulfur atom of 1-propylcyclopropane-1-sulfonyl chloride, followed by the elimination of a chloride ion. DFT calculations can determine the structure of the tetrahedral intermediate and the transition states involved, providing a detailed energy profile of the reaction. nih.gov Newer synthetic methods, such as those using thiols as starting materials, also have proposed mechanisms that can be rigorously tested and refined through computational analysis. nih.govacs.org

Sulfonamide Reactivity: The reactivity of the sulfonamide group itself can be investigated. For example, the acidity of the N-H proton can be calculated, providing a theoretical pKa value. The transition states for reactions involving the sulfonamide group, such as N-alkylation or N-arylation, can also be modeled to understand its reactivity profile.

Table 2: Illustrative Calculated Activation Energies for Key Reaction Steps Note: These values are hypothetical and represent what could be determined through transition state analysis.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Ring Opening | Acid-catalyzed protonation (rate-determining) | 15-25 |

| Sulfonamide Formation | Nucleophilic attack of amine on sulfonyl chloride | 10-15 |

| Sulfonamide Deprotonation | Abstraction of N-H proton by a base | 5-10 |

Prediction of Spectroscopic Parameters (e.g., Computed NMR and IR Spectra)

One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the identification and characterization of novel compounds. epa.gov

Computed IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. rsc.org These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By calculating the harmonic frequencies and applying appropriate scaling factors to account for anharmonicity and other theoretical approximations, a predicted IR spectrum can be generated. mdpi.com This is invaluable for assigning experimental peaks to specific vibrational modes, such as the characteristic stretches of the S=O bonds (typically strong, in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), the N-H stretch (around 3300 cm⁻¹), and various C-H and C-C vibrations of the propyl and cyclopropyl groups. nih.gov

Computed NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, etc.) in the optimized molecular structure, their chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. These predictions are crucial for assigning complex NMR spectra, especially for molecules with many non-equivalent protons and carbons.

Table 3: Predicted Spectroscopic Data for this compound Note: This table contains representative predicted values based on known functional group regions and is for illustrative purposes.

| Parameter | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | ~3350 | N-H stretch |

| ~2960, 2870 | C-H stretch (propyl) | |

| ~3080 | C-H stretch (cyclopropyl) | |

| ~1340 | Asymmetric SO₂ stretch | |

| ~1150 | Symmetric SO₂ stretch | |

| ¹H NMR Shift (ppm) | 7.5 - 8.5 | -SO₂NH₂ |

| 2.5 - 3.0 | -CH₂- (alpha to ring) | |

| 1.4 - 1.8 | -CH₂- (beta to ring) | |

| 0.8 - 1.2 | -CH₃ | |

| 0.5 - 1.5 | Cyclopropyl protons | |

| ¹³C NMR Shift (ppm) | 35 - 45 | C (alpha to sulfonamide) |

| 30 - 40 | -CH₂- (propyl) | |

| 10 - 20 | -CH₃ | |

| 5 - 15 | Cyclopropyl carbons |

Theoretical Evaluation of Substituent Effects on Chemical Behavior (specifically the propyl group)

The chemical and physical properties of a molecule are significantly influenced by its various functional groups. In this compound, the propyl group attached to the cyclopropane ring is expected to exert notable electronic and steric effects. A theoretical evaluation would be essential to quantify these influences.

Research Findings (Hypothetical Application):

A computational study on this compound would typically involve quantum mechanical calculations to probe the effects of the propyl substituent. Researchers would compare the computed properties of this compound with a reference molecule, such as cyclopropane-1-sulfonamide (lacking the propyl group), to isolate the propyl group's contribution.

Key aspects of such an investigation would include:

Electronic Effects: The propyl group, being an alkyl group, is an electron-donating group through an inductive effect. This donation of electron density can influence the reactivity of the entire molecule. Calculations of molecular electrostatic potential (MEP) maps would visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. Changes in the charge distribution on the sulfonamide group and the cyclopropane ring upon the addition of the propyl group would be quantified.

Steric Effects: The bulk of the propyl group introduces steric hindrance, which can affect the molecule's ability to interact with other molecules or to adopt certain conformations. Steric parameters, such as steric energy or specific van der Waals descriptors, would be calculated to quantify this effect. This is crucial for understanding how the molecule might fit into a constrained environment like the active site of an enzyme.

Bonding and Structural Parameters: The study would analyze how the propyl group affects the bond lengths and angles within the cyclopropane ring and the sulfonamide moiety. The strained cyclopropane ring is sensitive to substituent effects, and the propyl group could subtly alter its geometry, which in turn could affect its stability and reactivity.

A hypothetical data table summarizing the findings of such a comparative study is presented below.

Table 1: Hypothetical Computational Data on the Substituent Effect of the Propyl Group

| Property | Cyclopropane-1-sulfonamide (Reference) | This compound | Predicted Influence of Propyl Group |

|---|---|---|---|

| Dipole Moment (Debye) | X | X + Δx | Alteration of molecular polarity |

| Energy of HOMO (eV) | Y | Y + Δy | Increased reactivity towards electrophiles |

| Energy of LUMO (eV) | Z | Z + Δz | Modified reactivity towards nucleophiles |

| Mulliken Charge on N | qN | qN' | Change in nucleophilicity of sulfonamide N |

Note: The values in this table are placeholders and represent the type of data that would be generated from such a theoretical study.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions in Chemical Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations would provide a dynamic picture of its behavior, revealing its conformational preferences and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov

Research Findings (Hypothetical Application):

An MD simulation of this compound would be initiated by placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The simulation would then calculate the forces between atoms and their resulting motions over a set period, typically nanoseconds to microseconds.

Key insights from such a simulation would include:

Conformational Sampling: The propyl group and the sulfonamide group can rotate around the bonds connecting them to the cyclopropane ring. MD simulations would explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. The results would be presented as a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular shape. This is crucial for understanding which conformation is likely to be biologically active.

Intermolecular Interactions: The simulation would reveal how the molecule interacts with surrounding solvent molecules. For instance, the sulfonamide group is capable of forming hydrogen bonds with water, and the strength and lifetime of these bonds could be calculated. The hydrophobic propyl group and cyclopropane ring would likely show favorable interactions with non-polar molecules or regions of a receptor.

A hypothetical data table summarizing the findings from an MD simulation is presented below.

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Water

| Parameter | Description | Hypothetical Value/Observation | Implication |

|---|---|---|---|

| RMSD of Backbone | Measures the average deviation of the molecule's backbone from a reference structure over time. | Low and stable after initial equilibration | The core structure is conformationally stable. |

| RMSF of Propyl Chain | Measures the fluctuation of each atom in the propyl chain around its average position. | Higher than cyclopropane ring atoms | The propyl group is flexible. |

| Radial Distribution Function g(r) for Water around Sulfonamide Oxygen | Describes the probability of finding a water molecule at a certain distance from the sulfonamide oxygens. | Sharp peak at ~2.8 Å | Strong hydrogen bonding with water. |

Note: The values in this table are placeholders and represent the type of data that would be generated from an MD simulation.

Structure Reactivity Relationships Srr of the 1 Propylcyclopropane 1 Sulfonamide Scaffold

Correlating Substituent Effects on Cyclopropane (B1198618) Ring Reactivity and Stability

The reactivity and stability of the cyclopropane ring in 1-propylcyclopropane-1-sulfonamide are intrinsically linked to the electronic nature of its substituents. The three-membered ring is characterized by its high strain energy, a consequence of the deviation from the ideal sp³ bond angle of 109.5° to the constrained 60° angles of the cyclopropane ring. This inherent strain makes the ring susceptible to cleavage reactions.

The sulfonamide group (–SO₂NH₂) is a strong electron-withdrawing group. This property significantly influences the adjacent C-C bonds of the cyclopropane ring. Research on cyclopropyl (B3062369) derivatives has shown that electron-withdrawing substituents can lead to a shortening of the distal C-C bond (the one opposite the substituent) and a lengthening of the vicinal C-C bonds (the ones adjacent to the substituent). rsc.org This structural perturbation arises from the rehybridization of the carbon orbitals in the ring. The carbon atom attached to the electron-withdrawing group acquires more p-character in its bonding orbitals within the ring, which in turn increases the s-character of the distal bond, making it shorter and stronger. Conversely, the vicinal bonds become longer and weaker, rendering them more susceptible to cleavage.

The interplay of these substituent effects is crucial in determining the regioselectivity of ring-opening reactions. Nucleophilic attack, for instance, is more likely to occur at one of the carbon atoms of the weakened vicinal bonds, leading to a specific pattern of ring cleavage.

Table 1: Predicted Effects of Substituents on the Cyclopropane Ring of this compound

| Substituent | Electronic Effect | Predicted Impact on Cyclopropane Ring |

| -SO₂NH-propyl | Strongly Electron-Withdrawing | Lengthens and weakens adjacent C-C bonds, shortens and strengthens the distal C-C bond. rsc.org |

| -CH₂CH₂CH₃ (on N) | Weakly Electron-Donating | Minimal electronic effect on the ring, primarily steric influence. |

Modulating Sulfonamide Reactivity through N-Substitution (e.g., influence of the propyl group)

The reactivity of the sulfonamide group itself can be fine-tuned through substitution on the nitrogen atom. In this compound, the presence of the propyl group on the nitrogen atom has several important consequences for the molecule's properties and reactivity.

The acidity of the sulfonamide proton (N-H) is a key characteristic of this functional group. In unsubstituted sulfonamides, this proton is acidic and can be readily removed by a base. The introduction of an alkyl group, such as the propyl group, generally decreases the acidity of the N-H proton due to the electron-donating inductive effect of the alkyl chain. This can influence the molecule's solubility and its ability to participate in hydrogen bonding.

Furthermore, the nature of the N-substituent can impact the biological activity and pharmacokinetic properties of sulfonamide-containing compounds. While this article does not delve into dosage or safety, it is a well-established principle in medicinal chemistry that modifying the N-substituent of a sulfonamide can alter its interactions with biological targets. For instance, the introduction of various substituents on the sulfonamide nitrogen of other scaffolds has been shown to improve properties such as solubility and bioavailability. nih.gov

The steric bulk of the N-propyl group also plays a role in the reactivity of the sulfonamide. It can hinder the approach of reagents to the nitrogen and sulfur atoms, potentially influencing the rates of reactions involving the sulfonamide moiety. For example, in reactions where the sulfonamide nitrogen acts as a nucleophile, the steric hindrance from the propyl group might necessitate harsher reaction conditions compared to an unsubstituted sulfonamide.

Table 2: Influence of N-Propyl Group on Sulfonamide Properties

| Property | Influence of N-Propyl Group | Rationale |

| Acidity of N-H | Decreased | Electron-donating inductive effect of the propyl group. |

| Nucleophilicity of Nitrogen | Potentially decreased | Steric hindrance from the propyl group. |

| Hydrogen Bonding | Altered | The presence of the N-H bond allows it to act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group act as acceptors. The overall hydrogen bonding network will be influenced by the steric profile of the propyl group. |

Design Principles for Tailoring Chemical Transformations via SRR

The understanding of the structure-reactivity relationships within the this compound scaffold provides a powerful toolkit for designing and controlling chemical transformations. By strategically manipulating the electronic and steric environment of the molecule, chemists can direct reactions towards desired outcomes.

One of the primary design principles involves leveraging the inherent strain of the cyclopropane ring. The weakened vicinal C-C bonds, a consequence of the electron-withdrawing sulfonamide group, are prime targets for ring-opening reactions. By choosing appropriate reagents and reaction conditions, one can selectively cleave these bonds to introduce new functional groups and build more complex molecular architectures. For example, the use of a strong nucleophile could lead to a regioselective ring-opening, with the nucleophile attacking one of the carbons adjacent to the sulfonamide-bearing carbon.

Another key design principle revolves around the reactivity of the sulfonamide moiety. The acidic proton on the nitrogen can be deprotonated to generate a sulfonamidate anion, which can then be used in a variety of nucleophilic substitution and addition reactions. The reactivity of this anion can be modulated by the choice of the N-substituent. While the propyl group in the parent compound provides a certain level of steric and electronic influence, the synthesis of analogues with different N-substituents could further tune this reactivity. For instance, replacing the propyl group with a more electron-withdrawing group would increase the acidity of the N-H proton, making the corresponding anion easier to form.

Finally, the combination of the strained ring and the versatile sulfonamide group offers opportunities for tandem reactions. A reaction could be initiated at one part of the molecule, for example, a ring-opening, which then triggers a subsequent reaction at the sulfonamide moiety, or vice versa. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material.

Table 3: Summary of Design Principles for this compound

| Principle | Application | Desired Outcome |

| Exploiting Ring Strain | Regioselective ring-opening reactions. | Introduction of new functional groups and construction of linear or larger ring systems. |

| Modulating Sulfonamide Reactivity | Deprotonation to form sulfonamidate anion for subsequent reactions. | Synthesis of a diverse range of derivatives through N-alkylation, N-arylation, etc. |

| Tandem Reactions | Combining ring-opening with reactions at the sulfonamide. | Efficient construction of complex molecules in a single synthetic operation. |

Future Perspectives and Emerging Research Avenues in 1 Propylcyclopropane 1 Sulfonamide Chemistry

Development of Novel Stereoselective Synthetic Methods for the Scaffold

The synthesis of substituted cyclopropanes with high stereocontrol remains a central challenge in organic chemistry. For 1-propylcyclopropane-1-sulfonamide, the development of novel stereoselective synthetic methods is crucial for accessing enantiomerically pure forms, which are often essential for applications in drug discovery. nih.govnih.gov Future research will likely focus on several key areas:

Catalytic Enantioselective Cyclopropanation: A significant research direction will be the development of catalytic systems that can directly introduce the propyl and sulfonamide groups onto a cyclopropane (B1198618) ring in a stereocontrolled manner. This could involve the use of chiral rhodium or copper catalysts in reactions of olefins with diazo compounds or other carbene precursors. acs.orgnih.gov For instance, rhodium-catalyzed reactions of N-sulfonyl 1,2,3-triazoles with olefins have shown promise in producing chiral cyclopropanes. nih.gov Adapting such methodologies to generate this compound would be a major breakthrough.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a powerful tool for the synthesis of chiral molecules with high selectivity and under mild conditions. nih.govnih.govwpmucdn.com Engineered enzymes, such as variants of myoglobin (B1173299) or dehaloperoxidase, have been successfully used for the stereoselective cyclopropanation of a variety of olefins. nih.govwpmucdn.com Future work could explore the engineering of enzymes to specifically accommodate substrates that would lead to the formation of chiral this compound.

Substrate-Controlled Diastereoselective Methods: Leveraging existing chirality within a substrate to direct the formation of new stereocenters is a well-established strategy. Research into the diastereoselective cyclopropanation of allylic alcohols or other chiral starting materials, followed by functional group manipulation to install the propyl and sulfonamide moieties, could provide reliable access to specific stereoisomers of the target compound. acs.orgmarquette.edu

A comparison of potential stereoselective methods is presented in Table 1.

| Method | Potential Advantages | Potential Challenges | Relevant Precursors |

| Chiral Catalyst Cyclopropanation | High enantioselectivity, broad substrate scope. acs.orgnih.gov | Catalyst development, optimization of reaction conditions. | Alkenes, diazo compounds, sulfonyl azides. nih.gov |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.govwpmucdn.com | Enzyme engineering for specific substrates, scalability. | Vinyl arenes, diazoketones. nih.gov |

| Substrate-Controlled Synthesis | Predictable stereochemical outcomes based on starting material. acs.orgmarquette.edu | Synthesis of chiral starting materials, multi-step sequences. | Chiral allylic alcohols, chiral olefins. acs.orgmarquette.edu |

Table 1: Comparison of Potential Stereoselective Synthetic Routes to this compound Derivatives.

Exploration of Unprecedented Reactivity Modes for the Cyclopropane Sulfonamide Unit

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) and the electron-withdrawing nature of the sulfonamide group suggest a rich and largely unexplored reactivity profile for this compound. nih.gov Future research is expected to uncover novel transformations of this scaffold.

Ring-Opening Reactions: The combination of a donor-like alkyl group and an acceptor sulfonamide group on the same carbon atom could lead to interesting ring-opening reactions. Depending on the reaction conditions and the nature of the attacking species, cleavage of the vicinal or distal C-C bonds of the cyclopropane ring could occur. nih.govnih.gov Lewis acid or transition metal catalysis could be employed to promote these ring-opening reactions, providing access to a variety of linear sulfonamide-containing structures. nih.govrsc.org For example, phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones have been studied, and similar methodologies could be applied to cyclopropyl sulfonamides. rsc.org

Functionalization of the Sulfonamide Moiety: The sulfonamide group itself offers a handle for further diversification. N-alkylation, N-arylation, or modification of the sulfonyl group could lead to a library of derivatives with diverse properties. Copper-catalyzed N-cyclopropylation of sulfonamides using cyclopropylboronic acid has been reported, and analogous reactions could be explored to further functionalize the sulfonamide nitrogen of the title compound.

Radical Reactions: The cyclopropylmethyl radical is known to undergo rapid ring-opening. Future studies could investigate radical-mediated transformations of this compound, potentially leading to the formation of complex acyclic or heterocyclic sulfonamides.

Integration of this compound into Complex Chemical Synthesis Programs

The unique three-dimensional shape and conformational rigidity conferred by the cyclopropane ring make it a desirable motif in medicinal chemistry. nih.govresearchgate.netnih.govacs.org this compound and its derivatives represent novel building blocks that could be integrated into the synthesis of more complex molecules with potential biological activity.

Fragment-Based Drug Discovery: The relatively small size and defined stereochemistry of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). nih.govresearchgate.net Libraries of chiral derivatives could be screened against biological targets to identify fragments that bind, which can then be grown or linked to develop more potent drug candidates. The sulfonamide group can act as a key hydrogen bond donor and acceptor, facilitating interactions with protein targets.

As Bioisosteres: The cyclopropane ring can act as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate the physicochemical properties of a molecule, such as its metabolic stability, solubility, and membrane permeability. researchgate.netnih.gov The incorporation of the this compound scaffold into known bioactive molecules could lead to improved pharmacological profiles.

Scaffolds for Diversity-Oriented Synthesis: The ability to functionalize both the propyl chain and the sulfonamide group, coupled with the potential for stereoselective synthesis, makes this compound a versatile scaffold for diversity-oriented synthesis (DOS). nih.govnih.gov This would allow for the rapid generation of a wide range of structurally diverse molecules for high-throughput screening.

Table 2 highlights the potential roles of this scaffold in synthetic programs.

| Application Area | Key Features of the Scaffold | Potential Impact |

| Fragment-Based Drug Discovery | 3D shape, rigidity, presence of H-bond donors/acceptors. nih.govresearchgate.net | Identification of novel binding motifs for drug targets. |

| Bioisosteric Replacement | Mimics other chemical groups, modulates physicochemical properties. researchgate.netnih.gov | Improved pharmacokinetic and pharmacodynamic properties of drugs. |

| Diversity-Oriented Synthesis | Multiple points for functionalization, stereochemical diversity. nih.govnih.gov | Rapid generation of novel chemical libraries for screening. |

Table 2: Potential Applications of this compound in Complex Synthesis.

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methods can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as ring-opening and cycloaddition reactions. researchgate.netpsu.eduacs.orgscilit.com By calculating the energy barriers for different reaction pathways, researchers can predict the most likely products and optimize reaction conditions. rsc.org For instance, DFT studies on the ring-opening of other cyclopropane derivatives can inform the design of experiments for this compound. researchgate.netpsu.edu

Machine Learning for Property Prediction: Machine learning (ML) models are increasingly being used to predict chemical properties and reactivity. chemrxiv.orgchemrxiv.orgresearchgate.netdigitellinc.comresearchgate.net By training ML models on large datasets of known compounds, it is possible to predict properties such as ring strain energy, bond dissociation energies, and even the outcomes of reactions for new molecules like this compound. chemrxiv.orgchemrxiv.orgresearchgate.netdigitellinc.com This can significantly accelerate the discovery of new reactions and the design of molecules with desired properties.

Virtual Screening and Molecular Docking: In the context of drug discovery, computational docking studies can be used to predict how different stereoisomers of this compound and its derivatives might bind to specific protein targets. This can help to prioritize which compounds to synthesize and test, saving time and resources.

The synergy between advanced computational methods and experimental work will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of this compound studies?

- Answer: Follow AIMRAD (Abstract, Introduction, Methods, Results, Discussion) format. Emphasize comparative advantages over existing sulfonamide derivatives in the Introduction. In Methods, detail synthetic routes and analytical validation. Use tables to summarize SAR data and figures for mechanistic models. Align conclusions with the FINER criteria to underscore relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.